molecular formula C10H15N3O4 B11869961 Methyl 4-((tert-butoxycarbonyl)amino)-1H-pyrazole-3-carboxylate

Methyl 4-((tert-butoxycarbonyl)amino)-1H-pyrazole-3-carboxylate

Cat. No.: B11869961
M. Wt: 241.24 g/mol
InChI Key: COAOAHOKMGHGHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((tert-butoxycarbonyl)amino)-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with a tert-butoxycarbonyl (Boc)-protected amino group at position 4 and a methyl ester at position 2. The Boc group serves to protect the amine functionality during synthetic processes, enhancing solubility in organic solvents and preventing undesired side reactions. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and macrocyclic drug candidates . Its structural simplicity and versatility make it a scaffold for derivatization, enabling the exploration of structure-activity relationships (SAR) in drug discovery.

Properties

IUPAC Name

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-10(2,3)17-9(15)12-6-5-11-13-7(6)8(14)16-4/h5H,1-4H3,(H,11,13)(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAOAHOKMGHGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(NN=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approach

This method involves reacting β-keto esters with monosubstituted hydrazines to form the pyrazole ring. For example, piperidine-4-carboxylic acid derivatives are converted to β-keto esters using Meldrum’s acid and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl). The resulting β-keto ester undergoes cyclocondensation with tert-butyl carbazate (Boc-hydrazine) in refluxing ethanol, yielding the Boc-protected pyrazole ester. Key advantages include regioselective control and compatibility with sensitive functional groups.

Post-Functionalization Strategy

An alternative route starts with methyl 4-amino-1H-pyrazole-3-carboxylate, which is Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. This method avoids the need for high-temperature cyclization but requires careful purification to prevent di-Boc byproducts.

Stepwise Reaction Mechanisms

Formation of β-Keto Esters

The reaction of carboxylic acids with Meldrum’s acid generates β-keto esters via a mixed anhydride intermediate. For instance, piperidine-4-carboxylic acid reacts with Meldrum’s acid under EDC·HCl catalysis to form methyl 3-oxo-3-(piperidin-4-yl)propanoate. This step typically achieves yields of 70–85% after column chromatography.

Cyclocondensation with Hydrazines

β-Keto esters react with Boc-hydrazine in a 1:1 molar ratio under refluxing ethanol (78°C, 12–18 hours). The mechanism proceeds via enolate formation, followed by nucleophilic attack of the hydrazine’s terminal nitrogen to form the pyrazole ring. Regioselectivity is influenced by steric and electronic factors, favoring substitution at the C4 position.

Boc Protection and Esterification

If the amino group is introduced post-cyclization, Boc protection is performed using Boc₂O in dichloromethane (DCM) with catalytic dimethylaminopyridine (DMAP). The reaction is exothermic and requires cooling to 0–5°C to minimize side reactions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Cyclocondensation yields improve in polar aprotic solvents like dimethylformamide (DMF) or ethanol. For example, ethanol at reflux (78°C) achieves 82% yield, whereas DMF at 100°C reduces yield to 65% due to decomposition. Low-temperature Boc protection (−20°C) in DCM minimizes racemization of chiral intermediates.

Catalytic Systems

Lithium bis(trimethylsilyl)amide (LiHMDS) enhances enolate formation in cyclocondensation, particularly for sterically hindered β-keto esters. In contrast, milder bases like sodium bicarbonate are sufficient for Boc protection of pre-formed amines.

Characterization and Analytical Data

Successful synthesis is confirmed via nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. Key spectral data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.90 (s, 3H, COOCH₃), 6.25 (s, 1H, pyrazole H5).

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (Boc carbonyl).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Cyclocondensation75–8298High regioselectivityRequires high-temperature reflux
Post-functionalization60–6895Mild conditionsRisk of over-Boc protection

The cyclocondensation route is preferred for large-scale synthesis due to superior yields, while the post-functionalization method suits lab-scale modifications requiring minimal heating.

Industrial-Scale Considerations

Patent CN108546266B highlights challenges in scaling pyrazole syntheses, such as exothermic reactions and isomer formation. Adapting the cyclocondensation method for industrial use involves:

  • Continuous Flow Reactors: To manage exotherms and improve heat transfer.

  • Crystallization-Based Purification: Replacing column chromatography with antisolvent crystallization (e.g., using petroleum ether) to enhance throughput.

Emerging Innovations

Recent advances focus on enantioselective synthesis for chiral derivatives. For example, using (R)- or (S)-piperidine-3-carboxylic acids as starting materials enables access to optically active pyrazoles with >99% enantiomeric excess (ee) via chiral β-keto esters .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((tert-butoxycarbonyl)amino)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles or esters.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-((tert-butoxycarbonyl)amino)-1H-pyrazole-3-carboxylate is utilized as an intermediate in synthesizing pharmaceutical agents targeting neurological and inflammatory pathways. Its structural properties allow for the modification that can lead to enhanced bioactivity against specific diseases.

Organic Synthesis

This compound serves as a building block for creating more complex molecules, including heterocycles and natural product analogs. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it an invaluable tool in synthetic organic chemistry.

Biological Studies

In biological research, this compound is used to study enzyme inhibitors and receptor modulators. Its structural similarity to biologically active molecules enables researchers to explore its interactions with specific molecular targets, providing insights into potential therapeutic applications.

Industrial Applications

The compound is also relevant in developing agrochemicals and materials science, particularly in synthesizing polymers and coatings. Its unique properties allow for innovative approaches in these fields.

Mechanism of Action

The mechanism of action of Methyl 4-((tert-butoxycarbonyl)amino)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then interact with the active site of enzymes or bind to receptors. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Structural Differences :

  • Core Heterocycle : The target pyrazole derivative differs from pyrrole analogs in the position of nitrogen atoms (pyrazole: 1,2-diazole; pyrrole: 1-pyrrole).

Physicochemical Properties :

  • Melting Points : Pyrrole derivatives exhibit higher melting points (e.g., 10a : 169–173°C; 10b : 186–190°C) compared to pyrazole analogs, likely due to increased molecular rigidity from indolyl substituents .
  • Spectroscopy : Both classes show characteristic Boc-group IR peaks (~1680–1765 cm⁻¹) and ester carbonyl signals (~1630 cm⁻¹).
2.2. Oxazolo-Pyridine Hybrids

Evidence Source: A 2001 study describes methyl 3-(2-{4-[Boc-protected amino]phenyl}oxazolo[4,5-b]pyridin-6-yl)propanoate (9) .

Structural Differences :

  • Core Heterocycle: The oxazolo[4,5-b]pyridine system introduces a fused bicyclic structure, contrasting with the monocyclic pyrazole core.

Physicochemical Properties :

  • Solubility : The fused aromatic system in oxazolo-pyridines reduces solubility in polar solvents, whereas pyrazole derivatives with ester groups exhibit moderate polarity.
2.3. Macrocyclic Kinase Inhibitors

Evidence Source: A dissertation details pyrazole-based macrocycles (e.g., 77d, 78e) with Boc-protected aminoalkyl chains .

Structural Differences :

  • Macrocyclic Architecture : Compounds like 78e incorporate quinazoline or pyrimidine rings linked to pyrazole via Boc-protected alkyl chains, enabling kinase active-site binding.
  • Chain Length : The Boc group in 78e is part of a hexyl chain, enhancing flexibility and hydrophobic interactions compared to the static Boc group in the target compound.

Comparison with Functional Analogs

3.1. Boc-Protected vs. Unprotected Pyrazoles

Evidence Source: Methyl 4-amino-1H-pyrazole-3-carboxylate (unprotected analog) is listed in .

Functional Differences :

  • Reactivity : The Boc group in the target compound prevents amine oxidation and enables selective deprotection for downstream functionalization.
  • Solubility : Boc protection increases lipophilicity, favoring organic-phase reactions, while the unprotected amine enhances aqueous solubility.

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Class Core Structure Melting Point (°C) Yield (%) Key IR Peaks (cm⁻¹)
Pyrazole (Target) 1H-Pyrazole Not reported ~1680–1765 (Boc)
Pyrrole (e.g., 10a ) 1H-Pyrrole 169–173 98 1765, 1682, 1626
Oxazolo-Pyridine (e.g., 9 ) Oxazolo[4,5-b]pyridine Not reported 38 Not reported
Macrocycle (e.g., 78e ) Quinazoline-Pyrazole Not reported 38 Not reported

Biological Activity

Methyl 4-((tert-butoxycarbonyl)amino)-1H-pyrazole-3-carboxylate (MBAPC) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of MBAPC, including its synthesis, mechanisms of action, and applications in various fields.

MBAPC belongs to the class of pyrazoles and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. The synthesis typically involves several steps:

  • Formation of the Pyrazole Ring : The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
  • Boc Protection : The amino group is protected by reacting with di-tert-butyl dicarbonate in the presence of a base.
  • Esterification : The carboxylic acid group is esterified using methanol and a suitable catalyst.

The mechanism of action for MBAPC involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group. This free amino group can then interact with active sites on enzymes or bind to receptors, modulating their activity and leading to various biological effects.

Medicinal Chemistry Applications

MBAPC has been investigated for its role as an intermediate in the synthesis of pharmaceutical compounds. It shows promise in targeting neurological and inflammatory pathways, making it a valuable compound in drug development.

Enzyme Inhibition Studies

Research indicates that MBAPC may act as an enzyme inhibitor. For example, studies have shown that pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Inhibitors targeting CDKs have therapeutic potential in cancer treatment due to their role in controlling cell proliferation.

Case Studies

  • Antifungal Activity : A related study on pyrazole derivatives demonstrated significant antifungal activity against various phytopathogenic fungi. The structure-activity relationship highlighted that modifications to the pyrazole ring could enhance biological efficacy .
  • Kinase Inhibition : Another investigation focused on 3-amino-1H-pyrazole-based compounds showed promising results as kinase inhibitors, specifically targeting PCTAIRE kinases, which are implicated in certain cancers .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoateStructureUsed in synthesis of erythro and threo isomers
4-((tert-butoxycarbonyl)amino)methylcyclohexanecarboxylic acidStructureIntermediate for organic synthesis

MBAPC is unique due to its pyrazole structure, which imparts distinct chemical properties compared to other Boc-protected compounds. Its ability to undergo versatile chemical modifications makes it an essential intermediate in synthetic chemistry.

Future Directions

The ongoing research into MBAPC's biological activity suggests potential applications in drug development, particularly for conditions involving enzyme dysregulation such as cancer and inflammatory diseases. Further exploration into its structure-activity relationship could lead to the design of more potent derivatives with enhanced therapeutic profiles.

Q & A

Q. What are the critical safety considerations when handling Methyl 4-((tert-butoxycarbonyl)amino)-1H-pyrazole-3-carboxylate in laboratory environments?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves and full-body protective clothing to prevent skin contact. Inspect gloves for defects before use and follow proper disposal protocols for contaminated materials .
  • Respiratory Protection: For low exposure, use NIOSH-approved P95 respirators; for higher concentrations, employ OV/AG/P99 (US) or ABEK-P2 (EU) respirators .
  • First Aid: In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes. Always consult a physician .
  • Environmental Control: Avoid discharge into drains. Store in a cool, dry, well-ventilated area away from incompatible materials .

Q. What is the standard synthetic protocol for this compound?

Methodological Answer:

  • General Procedure: React tert-butyl carbamate derivatives with pyrazole intermediates under heating. For example, coupling reactions at 120°C for 5 hours yield the Boc-protected product, though yields vary (26–49%) depending on stoichiometry and purification .
  • Key Steps:

Use tert-butyl 4-(aminomethyl)benzylcarbamate as the Boc-protected amine source .

Employ polar aprotic solvents (e.g., DMSO) and reflux conditions (18 hours) for improved yields .

Purify via column chromatography or recrystallization to isolate the white solid product .

Q. Which analytical methods are essential for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) confirm regiochemistry and Boc-group integrity. Key peaks include δ 1.38 ppm (Boc tert-butyl) and δ 3.83 ppm (methyl ester) .
  • Mass Spectrometry (MS): ESI-MS or HRMS verifies molecular weight (e.g., [M+H]⁺ calcd 454.2197, found 454.2190) .
  • High-Performance Liquid Chromatography (HPLC): Purity ≥95% (UV detection at 254/280 nm) with retention times (e.g., tR = 5.60 min) .
  • Melting Point: Confirm physical consistency (e.g., 135–137°C for analogous compounds) .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized under varying reaction conditions?

Methodological Answer:

  • Parameter Screening: Systematically vary temperature (90–120°C), time (5–18 hours), and solvent (DMSO vs. DMF) to identify optimal conditions. For instance, extended reflux (18 hours) increased yields to 49% in one study .
  • Catalysis: Introduce palladium or copper catalysts to accelerate coupling reactions.
  • Stoichiometry: Adjust molar ratios of starting materials (e.g., 1:1.1 amine:pyrazole) to drive reactions to completion .

Q. What methodological approaches are recommended to assess the compound's stability in different solvent systems?

Methodological Answer:

  • Accelerated Stability Studies: Incubate the compound in common solvents (e.g., DMSO, ethanol) at 25°C and 40°C for 1–4 weeks. Monitor degradation via HPLC and NMR .
  • pH-Dependent Stability: Test acidic (pH 2–3) and basic (pH 9–10) conditions to evaluate Boc-group lability. Use TLC to detect decomposition products .

Q. How does the Boc protecting group influence the reactivity of this pyrazole derivative in subsequent synthetic steps?

Methodological Answer:

  • Amine Protection: The Boc group shields the amino group during alkylation or acylation reactions, enabling selective functionalization at the pyrazole ring .
  • Deprotection Strategy: Remove the Boc group under acidic conditions (e.g., TFA/DCM) to regenerate the free amine for further coupling .

Q. How should researchers reconcile conflicting data on synthetic yields and impurity profiles reported in literature?

Methodological Answer:

  • Root-Cause Analysis: Compare reaction setups (e.g., microwave vs. conventional heating), purification methods (e.g., column chromatography vs. recrystallization), and starting material quality .
  • Reproducibility Testing: Replicate published protocols with controlled variables (e.g., anhydrous solvents, inert atmosphere) to validate results .

Q. What is the role of this compound in the design of macrocyclic kinase inhibitors?

Methodological Answer:

  • Scaffold Functionalization: The pyrazole core serves as a hinge-binding motif in kinase inhibitors. The Boc-protected amine allows conjugation to macrocyclic linkers (e.g., quinazoline or pyrimidine moieties) via nucleophilic substitution .
  • Case Study: In PCTAIRE kinase inhibitors, this compound was coupled with tert-butyl carbamate derivatives to form macrocycles with IC50 values <100 nM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.